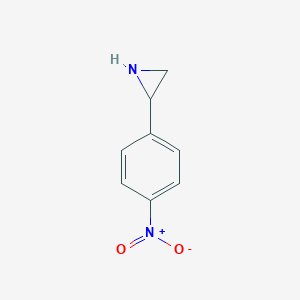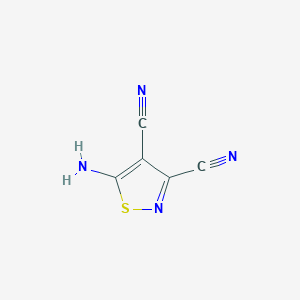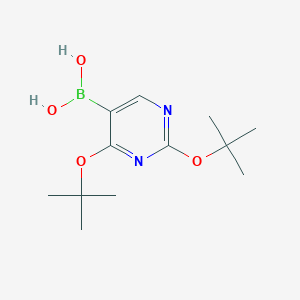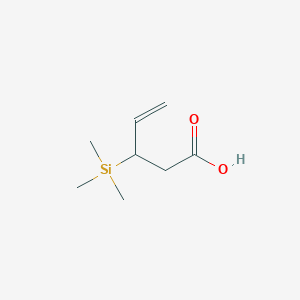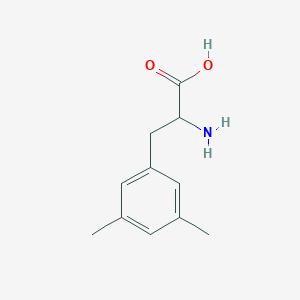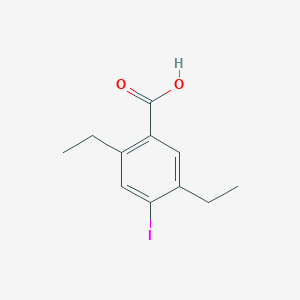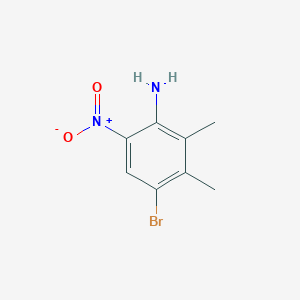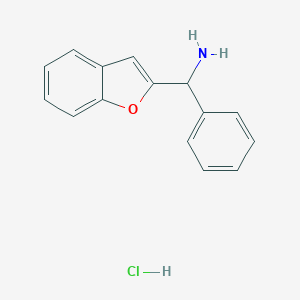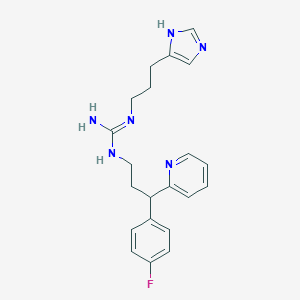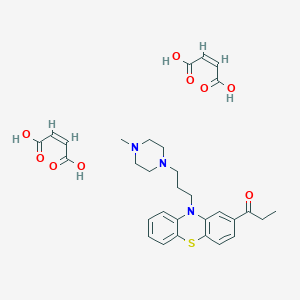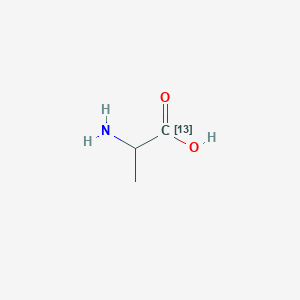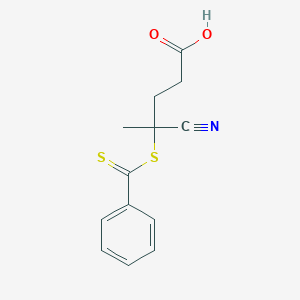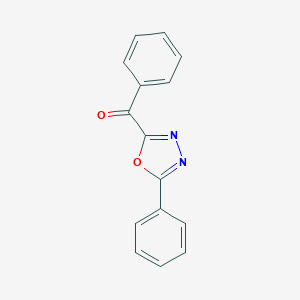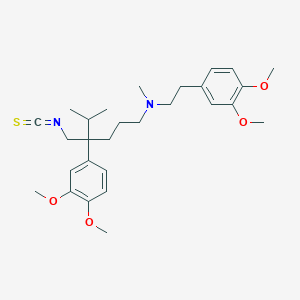
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as erucin and is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the activation of the Nrf2 pathway, which is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. This activation leads to the upregulation of various enzymes and proteins that can protect cells from oxidative stress and inflammation. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate can induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Additionally, erucin has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential anti-cancer properties. This compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
One of the limitations of using 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate in lab experiments is its potential toxicity. This compound can be toxic at high concentrations, and care must be taken when handling it. Additionally, erucin has low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate. One area of interest is the development of new cancer treatments that utilize this compound. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Conclusion:
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a promising candidate for the development of new cancer treatments. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and to develop new methods for synthesizing and working with it in the lab.
Métodos De Síntesis
The synthesis of 5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate involves the reaction of erucin with thionyl chloride and ammonium hydroxide. This reaction results in the formation of the desired isothiocyanate compound. The purity of the compound can be improved through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate has been the subject of numerous scientific studies due to its potential anti-cancer properties. Research has shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, erucin has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
102852-53-9 |
|---|---|
Nombre del producto |
5-((3,4-Dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate |
Fórmula molecular |
C28H40N2O4S |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(isothiocyanatomethyl)-N,5-dimethylhexan-1-amine |
InChI |
InChI=1S/C28H40N2O4S/c1-21(2)28(19-29-20-35,23-10-12-25(32-5)27(18-23)34-7)14-8-15-30(3)16-13-22-9-11-24(31-4)26(17-22)33-6/h9-12,17-18,21H,8,13-16,19H2,1-7H3 |
Clave InChI |
GJKATKXKJOCYAD-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CN=C=S)C2=CC(=C(C=C2)OC)OC |
Sinónimos |
5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate 5-((3,4-dimethoxyphenethyl)methylamino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentyl isothiocyanate hydrochloride, (+-)-isomer DMPIT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



